5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-
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Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-: is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers .
Preparation Methods
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo(2,3-d)pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: Intramolecular cyclization can occur under specific conditions, leading to the formation of different cyclic structures.
Common reagents used in these reactions include hydrochloric acid, various amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, protecting cells from necroptosis and attenuating necrotic cell death of vascular endothelial cells induced by tumor cells . The pathways involved include inhibition of kinase activity and modulation of cell death pathways.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines such as:
9-Deazaadenine: Another pyrrolopyrimidine with similar structural features but different biological activities.
4-Aminopyrrolo(2,3-d)pyrimidine: Exhibits different reactivity and biological properties compared to 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-.
The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- lies in its specific substitution pattern and its high binding affinity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114685-00-6 |
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Molecular Formula |
C14H19ClN4 |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19ClN4/c15-14-18-11-7-9-16-12(11)13(19-14)17-8-6-10-4-2-1-3-5-10/h7,9-10,16H,1-6,8H2,(H,17,18,19) |
InChI Key |
ARLXCRCXELWQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2=NC(=NC3=C2NC=C3)Cl |
Origin of Product |
United States |
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